molecular formula C16H14FNO4 B12119995 3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B12119995
M. Wt: 303.28 g/mol
InChI Key: NXQWDQWOBMZWFE-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, also known by its IUPAC name 1,3,4-oxadiazole-2(3H)-thione, 3-[[2-fluorophenyl)amino]methyl]-5-(2-methoxyphenyl) , has the following properties:

    Chemical Formula: C₁₆H₁₄FN₃O₂S

    Molecular Weight: 331.36 g/mol

    CAS Number: 331670-22-5

Preparation Methods

Synthetic Routes:

The synthetic routes for this compound involve the reaction of appropriate starting materials. One common method is the condensation of a 2-aminobenzofuran derivative with a fluorophenylamine, followed by subsequent methylation and oxidation steps.

Reaction Conditions:

    Condensation: The reaction typically occurs in a suitable solvent (e.g., dichloromethane or dimethylformamide) with a base (such as potassium carbonate) at an elevated temperature.

    Methylation: Methylation can be achieved using methyl iodide or dimethyl sulfate.

    Oxidation: Oxidation of the thiol group to the thione can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production:

Industrial-scale production methods may involve modifications of the above steps to optimize yield, cost, and safety.

Chemical Reactions Analysis

3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various reactions:

    Oxidation: It may be oxidized to form its corresponding sulfone or sulfoxide derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

    Reduction: Reduction of the thione group can yield the corresponding thiol.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicine: It might exhibit pharmacological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

, which shares some structural features.

Properties

Molecular Formula

C16H14FNO4

Molecular Weight

303.28 g/mol

IUPAC Name

3-(2-fluoroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H14FNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3

InChI Key

NXQWDQWOBMZWFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3F)OC

Origin of Product

United States

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